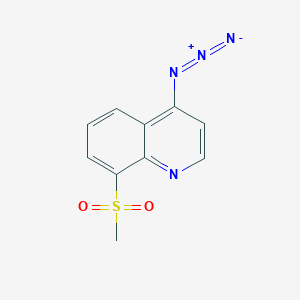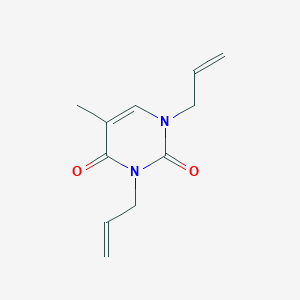
N(1),N(3)-Diallylthymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1),N(3)-Diallylthymine (DAT) is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. DAT belongs to the family of thymine derivatives and is known for its ability to modulate DNA structure and function.
Wirkmechanismus
N(1),N(3)-Diallylthymine exerts its effects through its interaction with DNA. N(1),N(3)-Diallylthymine can intercalate into the DNA helix, causing changes in DNA structure and function. Additionally, N(1),N(3)-Diallylthymine can form covalent bonds with DNA, leading to DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
N(1),N(3)-Diallylthymine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N(1),N(3)-Diallylthymine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N(1),N(3)-Diallylthymine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N(1),N(3)-Diallylthymine is its ease of synthesis and relatively low cost. Additionally, N(1),N(3)-Diallylthymine is stable under a wide range of conditions, making it an attractive compound for use in lab experiments. However, one of the limitations of N(1),N(3)-Diallylthymine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N(1),N(3)-Diallylthymine. One area of research is in the development of more effective delivery methods for N(1),N(3)-Diallylthymine, such as nanocarriers or liposomes. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of N(1),N(3)-Diallylthymine. Finally, there is potential for N(1),N(3)-Diallylthymine to be used in combination with other compounds or therapies to enhance its effects.
Conclusion:
In conclusion, N(1),N(3)-Diallylthymine is a promising compound for scientific research with potential applications in cancer treatment, gene therapy, and the treatment of inflammatory and neurodegenerative diseases. Its ease of synthesis, stability, and low cost make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective delivery methods.
Synthesemethoden
The synthesis of N(1),N(3)-Diallylthymine involves the reaction of thymine with diallylamine in the presence of a catalyst. The reaction yields N(1),N(3)-Diallylthymine as a white crystalline powder with a purity of over 95%. The synthesis method is relatively simple and cost-effective, making N(1),N(3)-Diallylthymine an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N(1),N(3)-Diallylthymine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. N(1),N(3)-Diallylthymine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N(1),N(3)-Diallylthymine has been studied for its potential use in gene therapy, as it can effectively deliver therapeutic genes to target cells.
Eigenschaften
CAS-Nummer |
114066-89-6 |
|---|---|
Produktname |
N(1),N(3)-Diallylthymine |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O2/c1-4-6-12-8-9(3)10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
LPHRAHGTESHZNN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
Andere CAS-Nummern |
114066-89-6 |
Synonyme |
N(1),N(3)-diallylthymine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



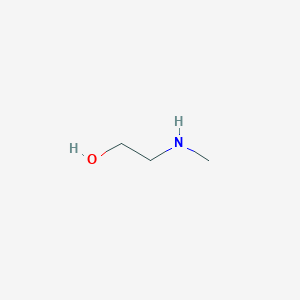
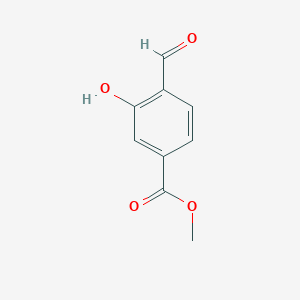
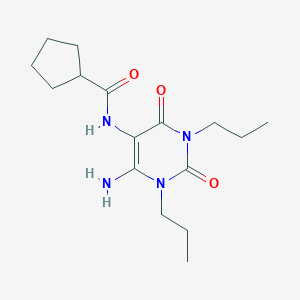

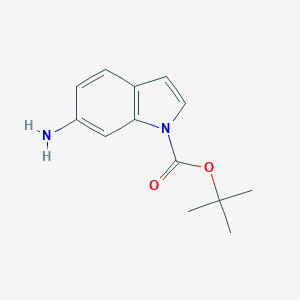

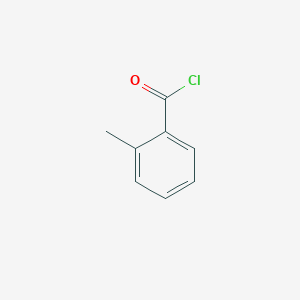

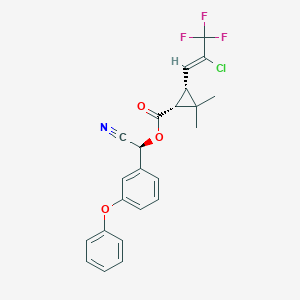
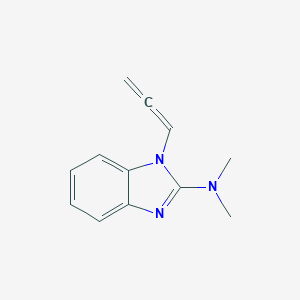
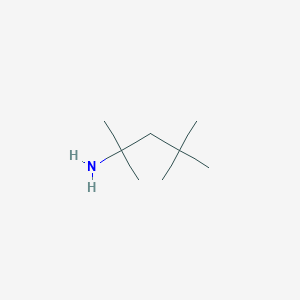
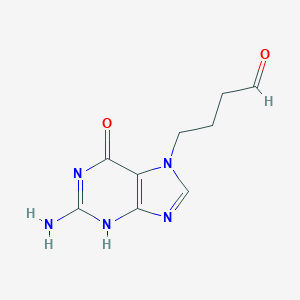
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
